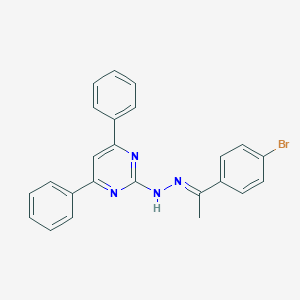
4-((4-Nitrobenzylideneamino)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Nitrobenzylideneamino)methyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as NBS or N-(4-nitrobenzylidene)-4-aminobenzenesulfonamide.
Wirkmechanismus
The mechanism of action of NBS involves the inhibition of carbonic anhydrase enzymes and Hsp90. Carbonic anhydrase enzymes are involved in the reversible hydration of carbon dioxide to bicarbonate ions. Inhibition of these enzymes leads to a decrease in bicarbonate ion concentration, resulting in an increase in acidity. Hsp90 is involved in the stabilization of various oncogenic proteins, including HER2, EGFR, and AKT. Inhibition of Hsp90 leads to the degradation of these oncogenic proteins, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
NBS has been found to have several biochemical and physiological effects. It has been found to decrease the pH of the extracellular fluid by inhibiting carbonic anhydrase enzymes. This can have implications in the treatment of diseases such as glaucoma, where a decrease in intraocular pressure is required. NBS has also been found to induce apoptosis in cancer cells by inhibiting Hsp90. This can have implications in the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
NBS has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be easily determined using various analytical techniques. NBS has also been found to be stable under various conditions, making it suitable for long-term storage. However, NBS has certain limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. NBS also has a relatively low melting point, which can make it difficult to handle at high temperatures.
Zukünftige Richtungen
There are several future directions for the study of NBS. One potential direction is the development of NBS-based drugs for the treatment of glaucoma. Another potential direction is the development of NBS-based drugs for the treatment of cancer. Further studies are also required to determine the potential side effects of NBS and its long-term safety profile. Additionally, the synthesis of NBS derivatives with improved solubility and stability properties could be explored.
Synthesemethoden
The synthesis of NBS involves the reaction between 4-aminobenzenesulfonamide and 4-nitrobenzaldehyde in the presence of a catalyst. The reaction takes place in ethanol under reflux conditions. The product is then purified using recrystallization techniques. The yield of NBS obtained is around 70%.
Wissenschaftliche Forschungsanwendungen
NBS has been extensively studied for its potential applications in various fields. It has been found to be an effective inhibitor of carbonic anhydrase enzymes, which play a crucial role in the regulation of acid-base balance in the body. NBS has also been studied for its anticancer properties. It has been found to induce apoptosis in cancer cells by inhibiting the activity of heat shock protein 90 (Hsp90), which is involved in the stabilization of various oncogenic proteins.
Eigenschaften
Molekularformel |
C14H13N3O4S |
|---|---|
Molekulargewicht |
319.34 g/mol |
IUPAC-Name |
4-[[(4-nitrophenyl)methylideneamino]methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H13N3O4S/c15-22(20,21)14-7-3-12(4-8-14)10-16-9-11-1-5-13(6-2-11)17(18)19/h1-9H,10H2,(H2,15,20,21) |
InChI-Schlüssel |
JMVPTEKYYMKVFR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN=CC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N |
Kanonische SMILES |
C1=CC(=CC=C1CN=CC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[2-methyl-4-[3-methyl-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]phenyl]anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274214.png)
![N,N'-bis{(E)-[4-(diethylamino)phenyl]methylidene}-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274216.png)


![ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274222.png)
![ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274223.png)
![N-[3-Methylsulfanyl-1-(1-phenyl-ethylidene-hydrazinocarbonyl)-propyl]-benzamide](/img/structure/B274225.png)
![ethyl 1,3-diethyl-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B274230.png)
![3-butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274234.png)


![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B274238.png)

